Product packaging for Z-Phe-OBzl(Cat. No.:CAS No. 60379-01-3)

Z-Phe-OBzl

Cat. No.: B554279
CAS No.: 60379-01-3
M. Wt: 389.4 g/mol
InChI Key: ILHGLRRAUKTLLN-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-Phe-OBzl is a useful research compound. Its molecular formula is C24H23NO4 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23NO4 B554279 Z-Phe-OBzl CAS No. 60379-01-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c26-23(28-17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)25-24(27)29-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,27)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHGLRRAUKTLLN-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426794
Record name Z-Phe-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60379-01-3
Record name Z-Phe-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations Involving Z Phe Obzl

Strategies for Benzyl (B1604629) Esterification of N-Protected Phenylalanine

The formation of the benzyl ester linkage is a crucial step in the synthesis of Z-Phe-OBzl. This is typically achieved through direct esterification techniques applied to N-protected phenylalanine.

Direct benzyl esterification of N-acylamino acids, including Z-Phe, can be effectively carried out using specific reagents and conditions. One reported method utilizes (p-hydroxyphenyl)benzylmethylsulfonium chloride (HOBMCI) as a benzylating reagent. This reaction can be conducted in dichloromethane (B109758) (DCM) in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). wikipedia.org HOBMCI is noted for its ease of handling and its ability to generate a benzyl cation in the presence of a base, facilitating the esterification under mild conditions. wikipedia.org Another approach involves the reaction of N-protected amino acid N-hydroxysuccinimide esters (ONSu esters) with benzyl alcohol in the presence of 4-dimethylaminopyridine (B28879) (DMAP). americanelements.com This method has been shown to furnish the corresponding benzyl esters in satisfactory to high yields. americanelements.com While the synthesis of Boc-Phe-OBzl is also described, involving the alkylation of Boc-Phe-OH with benzyl bromide or carbodiimide-mediated coupling (DCC/HOBt), these methods illustrate analogous strategies applicable to the synthesis of this compound. fishersci.co.uk

Optimization of reaction conditions is critical to maximize yield and purity in the synthesis of this compound. Studies on direct benzyl esterification using HOBMCI have investigated the effect of solvent and base. wikipedia.org Dichloromethane (DCM) was determined to be a suitable solvent due to its facile workup. wikipedia.org The reaction proceeded with more satisfactory yields when potassium carbonate was used as the base compared to other bases. wikipedia.org

Table 1: Optimized Conditions for Direct Benzyl Esterification using HOBMCI

ReagentSolventBaseMolar Ratio (HOBMCI to N-acylamino acid)Yield (%)
HOBMCIDCMK₂CO₃1.585
HOBMCIDCMCs₂CO₃Not specifiedNot specified

Optimization efforts in related enzymatic synthesis of peptide precursors, such as aspartame (B1666099) analogs, also highlight the importance of factors like reactant concentration, solvent type and concentration, buffer concentration, enzyme concentration, pH, and temperature in achieving maximum yield. fishersci.ca While these studies focus on enzymatic couplings, the principle of optimizing multiple parameters is broadly applicable to synthetic procedures like the esterification of Z-Phe.

Integration into Peptide Synthesis Approaches

This compound plays a versatile role in peptide synthesis, serving as a building block that can be incorporated into growing peptide chains. Its utility stems from its protecting groups and its ability to function as either a carboxyl or amino component in peptide bond formation.

In liquid phase peptide synthesis (LPPS), the C-terminal carboxylic acid group of an amino acid or peptide fragment is typically protected as an ester throughout the chain elongation process. nih.govjkenterprises.com.pk Benzyl esters (OBzl) are commonly employed as permanent or semi-permanent protecting groups for the C-terminus in LPPS. nih.govnih.gov In strategies utilizing the Z group for temporary Nα-protection, benzyl esters can serve as compatible C-terminal protection. nih.gov For instance, in the synthesis of desmopressin (B549326) by homogeneous phase peptide synthesis (a form of LPPS), Z-Tyr-Phe-OBzl was used, where the OBzl group protected the C-terminus of the phenylalanine residue. nih.gov The OBzl group is generally stable to the acidic conditions used for the removal of certain temporary Nα-protecting groups like Boc, but it is typically removed by catalytic hydrogenation or strong acids in the final deprotection step. nih.govnih.govfishersci.ie In some LPPS approaches, like the GREEN CONTINUOUS LPPS method, hydrophobic C-terminal and side-chain protecting groups, such as benzyl esters, are used to anchor the growing peptide in an organic phase. fishersci.ca

While this compound itself has the amino group protected by the Z group, the deprotected form, H-Phe-OBzl (phenylalanine benzyl ester), is frequently utilized as the amino component in peptide bond formation reactions. This involves coupling a protected amino acid or peptide fragment with a free carboxyl group to the amino group of H-Phe-OBzl. Model coupling reactions have been studied between N-protected amino acids or peptides (e.g., Z-Gly-Phe-OH or Boc-Phe-MeAla-OH) and H-Phe-OBzl, where H-Phe-OBzl acts as the nucleophilic amino component. fishersci.atamericanelements.com Similarly, the synthesis of protected dipeptides like Z-(R)-Ama(OBzl)-(S)-Phe-OMe involves the coupling of a protected amino acid with an amino acid methyl ester, demonstrating the role of protected amino acid esters as amino components. wikipedia.org The coupling of Z-Ala-OH with L-cysteine methyl ester hydrochloride further exemplifies the use of amino acid esters as amino components in peptide synthesis. wikipedia.org

Orthogonal protection strategies are fundamental in peptide synthesis, allowing for the selective removal of specific protecting groups without affecting others. fishersci.sefishersci.se The Z group (Nα-protection) and the OBzl group (C-terminal or side-chain protection) are both commonly removed by catalytic hydrogenation or treatment with strong acids. nih.govnih.govfishersci.iefishersci.se This overlapping cleavage chemistry means that Z and OBzl are not orthogonal to each other under these specific conditions. However, they can be used in conjunction with other protecting groups that have distinct cleavage mechanisms, such as the Boc group (cleaved by mild acid) or tert-butyl esters (cleaved by acid). nih.govfishersci.iefishersci.cafishersci.se For instance, the Boc/Bzl or Z/tBu combinations are considered suitable orthogonal strategies for solution-phase peptide synthesis. nih.govfishersci.ie In these strategies, the differential lability of the protecting groups to acidic conditions allows for selective deprotection steps. The OBzl group's relative stability to mild acid compared to the Boc group, but lability to strong acid and hydrogenation, dictates its compatibility within various orthogonal protection schemes. nih.govfishersci.ie

Table 2: Cleavage Conditions for Common Protecting Groups in Peptide Synthesis

Protecting GroupAbbreviationCleavage Reagent(s)
BenzyloxycarbonylZ (Cbz)Catalytic hydrogenation (H₂/Pd), Strong acids nih.govfishersci.iefishersci.se
Benzyl esterOBzlCatalytic hydrogenation (H₂/Pd), Strong acids nih.govnih.govfishersci.ie
tert-ButoxycarbonylBocTrifluoroacetic acid (TFA) nih.govnih.govfishersci.ie
tert-Butyl esterOtBuTrifluoroacetic acid (TFA) nih.govnih.gov

The selection of protecting groups, including the strategic placement of the OBzl group in this compound, is guided by the need for selective deprotection at different stages of peptide synthesis, enabling the controlled formation of peptide bonds and the construction of complex peptide sequences.

Challenges and Considerations in this compound Synthesis

The synthesis of peptides incorporating protected amino acids like this compound faces several challenges, including maintaining stereochemical purity, minimizing side product formation, and addressing environmental concerns.

A significant challenge in peptide synthesis is the control of stereochemical purity, particularly preventing epimerization at the α-carbon of the activated amino acid residue during peptide bond formation. Epimerization can lead to the formation of diastereomers, which can be difficult to separate and can affect the biological activity of the final peptide. mdpi.com While the azide (B81097) method in peptide synthesis is known for minimizing racemization during peptide segment condensation, some reports suggest partial racemization can occur during hydrazinolysis, a step sometimes used in conjunction with the azide method. doi.org However, the spontaneous precipitation or crystallization of hydrazides can help remove small amounts of diastereoisomers. doi.org The formation of chirally pure hydrazides from chirally pure oxazolones of Z-protected amino acids has also been observed, indicating that hydrazide formation can be faster than oxazolone (B7731731) racemization under certain conditions. doi.org

Peptide elongation involving protected amino acids can lead to the formation of various side products and impurities. These can arise from incomplete coupling, side chain reactions, or unintended cyclization events. For instance, in the synthesis of dipeptides, particularly those containing Gly and a benzyloxycarbonyl protecting group, cyclization under basic conditions can lead to the formation of hydantoin (B18101) impurities. nih.gov The stepwise nature of peptide synthesis, especially in solid-phase peptide synthesis (SPPS), can result in impure crude products due to the accumulation of by-products, making purification challenging. bachem.com Using large excesses of reagents in SPPS, while intended to drive reactions to completion, also contributes to increased solvent consumption and waste. bachem.com

Peptide synthesis, including methods involving Z-protected amino acids and OBzl esters, often has a significant environmental footprint. Traditional methods frequently utilize large quantities of toxic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-methylpyrrolidone (NMP), which are associated with negative environmental impacts and health concerns. nih.govuu.nl The protection process itself, such as the synthesis of Fmoc-Cl (another common protecting group reagent), can involve hazardous chemicals like phosgene. nih.gov The deprotection steps also contribute to waste generation; for example, the use of trifluoroacetic acid (TFA) for Boc deprotection produces TFA waste, which is poorly degradable and toxic to aquatic life. nih.gov

Deprotection Strategies for the Benzyloxycarbonyl Group

The benzyloxycarbonyl (Z or Cbz) group is a widely used Nα-amino protecting group in peptide synthesis due to its stability under various conditions and the availability of mild and selective deprotection methods. researchgate.net Its removal is a crucial step to allow for the elongation of the peptide chain.

Catalytic hydrogenation is a common and effective method for the removal of the benzyloxycarbonyl group. bachem.comtaylorfrancis.comthieme-connect.depeptide.comtotal-synthesis.comlibretexts.orgrsc.orgthieme-connect.de This process typically involves the use of hydrogen gas in the presence of a catalyst, such as palladium supported on activated carbon (Pd/C). taylorfrancis.comtotal-synthesis.comrsc.org The mechanism involves the catalytic hydrogenolysis of the benzyloxy group, yielding toluene (B28343) and an unstable carbamic acid intermediate, which subsequently decomposes to the deprotected amine and carbon dioxide. taylorfrancis.comtotal-synthesis.com

Transfer hydrogenation, using a hydrogen donor like cyclohexene (B86901) with a palladium catalyst, is another convenient method for cleaving N-benzyloxycarbonyl and benzyl ester groups in peptides. rsc.org While catalytic hydrogenation is widely used, it requires the handling of flammable hydrogen gas and can be sensitive to the presence of sulfur-containing amino acids, which can poison the catalyst. thieme-connect.de Recent research explores alternative, safer methods for Cbz deprotection that avoid the use of hydrogen gas and metal catalysts, such as the use of aluminum chloride in hexafluoroisopropanol. acs.org

Enzymatic methods offer a potentially milder and more selective approach for the removal of the benzyloxycarbonyl group. Enzymes capable of cleaving the urethane (B1682113) bond of Cbz-protected amino acids, referred to as carbobenzyloxy-hydrolases or urethane hydrolases, have been identified in various microorganisms. tandfonline.comtandfonline.comnih.gov

A novel enzyme, Nε-benzyloxycarbonyl amino acid urethane hydrolase, purified from Streptococcus faecalis R ATCC 8043, has been shown to hydrolyze the urethane bond in Nε-benzyloxycarbonyl glycine (B1666218), yielding glycine and benzyl alcohol. tandfonline.com This enzyme exhibits high selectivity for the Nε-protecting group and the amino acid residue. tandfonline.com Another amidohydrolase from Sphingomonas paucimobilis has demonstrated the ability to deprotect a range of Cbz-protected amino acids, showing enantioselectivity for the L-enantiomer. nih.gov Enzymatic deprotection can be particularly advantageous for substrates containing sensitive functionalities that might not tolerate chemical deprotection conditions. nih.govnih.gov However, the application of deprotectase biocatalysts in mainstream synthetic routes is still considered under-utilized. nih.gov

Compounds and PubChem CIDs

CompoundPubChem CID
This compound (N-Benzyloxycarbonyl-L-phenylalanine benzyl ester)7016068
Benzyloxycarbonyl group (Cbz or Z)51097

Data Table: Examples of Z-Protected Amino Acid Deprotection by Catalytic Hydrogenation

Based on search result thieme-connect.de, which lists yields for the reduction of Z-Xaa-OMe to Z-Xaa-H, this table focuses on the removal of the methyl ester, not the Z group. Search result taylorfrancis.com discusses Cbz-phenylalanine deprotection by catalytic hydrogenation, but does not provide a table of yields for different substrates. Search result rsc.org mentions removal of N-benzyloxycarbonyl and benzyl ester groups by transfer hydrogenation but doesn't provide a table. Search result bachem.com lists Z, OBzl, and Bzl as groups removed by catalytic hydrogenation but without specific data.

Given the available search results, a detailed data table specifically showing yields of Z-group removal from various Z-protected amino acids or peptides using catalytic hydrogenation is not directly available in a structured format suitable for an interactive table. However, the information confirms that catalytic hydrogenation is a standard method for Z-group removal.

Detailed Research Findings Examples

Research has shown that the enzyme Nε-benzyloxycarbonyl amino acid urethane hydrolase from Streptococcus faecalis R ATCC 8043 can effectively hydrolyze the Cbz group from Z-Glycine. tandfonline.com

Studies on enzymatic deprotection have identified an amidohydrolase from Sphingomonas paucimobilis that can deprotect Cbz-protected amino acids with enantioselectivity for the L-isomer. nih.gov

Investigations into green chemistry approaches in peptide synthesis have explored the use of Z-protection in conjunction with hydrogenation for easier removal in continuous flow systems, aiming to reduce environmental impact and improve efficiency. uu.nlunibo.itgreentech.frThis compound, chemically known as N-Benzyloxycarbonyl-L-phenylalanine benzyl ester, is a protected amino acid derivative widely employed in the field of peptide synthesis. This compound features a benzyloxycarbonyl (Z or Cbz) group serving as a protecting group for the Nα-amino group and a benzyl ester (OBzl) protecting the carboxyl group. The strategic use of these protecting groups is fundamental in controlling the reactivity of the amino acid during peptide bond formation, thereby preventing undesirable side reactions and ensuring the correct sequence of amino acids in the growing peptide chain. This compound is typically utilized in solution-phase peptide synthesis (LPPS), where Z and Boc groups are common choices for temporary Nα-amino protection. bachem.com

The incorporation of this compound into peptides is an integral part of larger synthetic strategies in peptide chemistry, particularly within the framework of liquid-phase peptide synthesis. In this approach, Z-protected amino acids like this compound are coupled with other suitably protected amino acid derivatives to construct the peptide backbone.

Challenges and Considerations in this compound Synthesis

The synthesis of peptides utilizing protected amino acids such as this compound is accompanied by several challenges. These include the critical need to maintain stereochemical purity, minimize the formation of undesired side products, and address the environmental impact of the synthetic processes.

A paramount concern in peptide synthesis is the preservation of stereochemical integrity, specifically preventing epimerization at the α-carbon of the activated amino acid residue during the formation of the peptide bond. Epimerization can lead to the generation of diastereomers, which are often difficult to separate and can negatively impact the biological activity of the final peptide product. mdpi.com While the azide method in peptide synthesis is recognized for its ability to minimize racemization during the condensation of peptide segments, some reports suggest that partial racemization can occur during the hydrazinolysis step, which is sometimes coupled with the azide method. doi.org However, the tendency of hydrazides to spontaneously precipitate or crystallize can aid in the removal of minor amounts of diastereoisomers. doi.org Furthermore, the formation of chirally pure hydrazides from the corresponding chirally pure oxazolones of Z-protected amino acids has been observed, suggesting that under specific conditions, hydrazide formation can outpace oxazolone racemization. doi.org

Peptide chain elongation involving protected amino acids can result in the formation of various side products and impurities. These can stem from incomplete coupling reactions, unintended reactions involving side chains, or undesired cyclization events. For example, in the synthesis of dipeptides, particularly those containing Glycine and a benzyloxycarbonyl protecting group, cyclization under basic conditions can lead to the formation of hydantoin impurities. nih.gov The iterative nature of peptide synthesis, especially in solid-phase peptide synthesis (SPPS), can lead to the accumulation of by-products, making the purification of crude products challenging. bachem.com While using a large excess of reagents in SPPS is a common practice to drive reactions to completion, it also contributes to increased solvent consumption and waste generation. bachem.com

Peptide synthesis processes, including those that employ Z-protected amino acids and OBzl esters, often have a considerable environmental footprint. Conventional synthetic methods frequently rely on large volumes of toxic solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-methylpyrrolidone (NMP), which are associated with adverse environmental effects and health risks. nih.govuu.nl The process of introducing protecting groups itself, such as the synthesis of Fmoc-Cl (another commonly used protecting group reagent), can involve the use of hazardous chemicals like phosgene. nih.gov Deprotection steps also contribute to waste; for instance, the removal of the Boc group using trifluoroacetic acid (TFA) generates TFA waste, which is persistent in the environment and toxic to aquatic organisms. nih.gov

Z Phe Obzl in Enzymatic Catalysis and Biocatalytic Processes

Substrate Specificity and Recognition in Enzymatic Reactions

The interaction of Z-Phe-OBzl with enzymes is largely governed by the specific recognition of its constituent moieties by the enzyme's active site. Proteases, in particular, exhibit distinct specificities towards the amino acid residues and the protecting groups of their substrates.

This compound as a Substrate for Transpeptidation by Proteases

This compound and similar N-protected amino acid esters are recognized as effective acyl donors in protease-catalyzed transpeptidation reactions. Enzymes such as papain, a cysteine protease, can catalyze the formation of a new peptide bond by transferring the Z-Phe moiety from this compound to the amino group of a nucleophilic acceptor, which can be an amino acid amide, ester, or another peptide. nih.gov

The efficiency of this process is influenced by the enzyme's specificity. Papain, for instance, demonstrates a preference for hydrophobic amino acid residues at the P2 position of the substrate, a role fulfilled by the phenylalanine residue of this compound. kyoto-u.ac.jp The benzyl (B1604629) ester leaving group also plays a role in the reaction kinetics. While benzyl esters can be utilized in papain-catalyzed dipeptide synthesis, they may necessitate higher enzyme concentrations to achieve reaction rates comparable to more activated esters. nih.gov

Investigation of Hydrolytic Activity Towards this compound and Related Derivatives

In aqueous environments, proteases that catalyze transpeptidation also exhibit hydrolytic activity, cleaving the ester bond of substrates like this compound to yield Z-Phe-OH and benzyl alcohol. This hydrolytic reaction is often a competing process in enzymatic peptide synthesis. The balance between aminolysis (peptide bond formation) and hydrolysis is a critical factor in optimizing peptide yields.

The hydrolytic stability of the ester group is a key consideration. Benzyl esters, such as the one in this compound, are susceptible to enzymatic hydrolysis by various esterases and proteases, including α-chymotrypsin and carboxypeptidase A. nih.gov The rate of hydrolysis is dependent on several factors, including the enzyme, pH, temperature, and the presence of organic cosolvents, which can be used to suppress water activity and favor synthesis over hydrolysis. nih.govmdpi.com

Probing Enzyme Active Site Characteristics with Z-Phe Derivatives

Derivatives of Z-Phe are valuable tools for mapping the active sites of proteases and understanding their substrate specificity. By systematically modifying the structure of Z-Phe-containing substrates and inhibitors, researchers can elucidate the nature of the interactions within the enzyme's binding pockets. For example, the use of different ester leaving groups in Z-Phe esters can provide insights into the specificity of the S1' subsite of proteases. nih.gov

Furthermore, dipeptides and tripeptides containing Z-Phe can act as competitive inhibitors, and their binding affinities provide information about the topography and chemical nature of the enzyme's active site. researchgate.net The design of specific inhibitors, such as H-D-Phe-L-Phe-OMe for chymotrypsin (B1334515), which is resistant to hydrolysis, has been guided by conformational analysis and highlights the importance of stereochemistry in substrate recognition and inhibition. frontiersin.org These studies contribute to a deeper understanding of enzyme mechanisms and facilitate the design of more efficient biocatalysts and targeted therapeutic agents. nih.govnih.gov

Enzymatic Synthesis of Z-Phe-Containing Peptides

The use of this compound as a precursor in the enzymatic synthesis of peptides offers several advantages, including mild reaction conditions and high stereoselectivity. This approach is particularly useful for the controlled elongation of peptide chains.

Use of this compound in Coupled Enzymatic Reactions for Peptide Elongation

This compound can be employed in a stepwise manner for the synthesis of longer peptides through a series of coupled enzymatic reactions. In such a strategy, a dipeptide is first synthesized using this compound as the acyl donor. Following this, the protecting groups can be selectively removed, and the resulting dipeptide can serve as a nucleophile or acyl donor in a subsequent enzymatic coupling step to form a tripeptide or longer peptide.

For instance, the synthesis of the tripeptide Z-Cys(Bzl)-Tyr-Ile-OtBu has been achieved through a strategic, multi-enzyme approach. nih.gov In one pathway, the dipeptide Z-Tyr-Ile-OtBu was synthesized with a 74% yield using chymotrypsin. nih.gov In a separate strategy starting from the N-terminus, the dipeptide Z-Cys(Bzl)-Tyr-OtBu was produced with a 91% yield using papain. nih.gov These dipeptide intermediates can then be used in subsequent enzymatic steps for further elongation. The choice of enzyme at each step is critical and is dictated by its specific substrate requirements.

A single-pot synthesis of a pentapeptide has also been demonstrated using Z-Gly-Trp-OBzl as the initial acyl donor, showcasing the potential for consecutive enzymatic reactions in a streamlined process. nih.gov The yield of the final pentapeptide was optimized by controlling the molar excess of the nucleophiles in the sequential coupling steps. nih.gov

Table 1: Enzymatic Synthesis of Dipeptide Intermediates

Acyl Donor Nucleophile Enzyme Product Yield (%)
Z-Tyr-OH H-Ile-OtBu Chymotrypsin Z-Tyr-Ile-OtBu 74
Z-Cys(Bzl)-OH H-Tyr-OtBu Papain Z-Cys(Bzl)-Tyr-OtBu 91

Data sourced from a methodological study on tripeptide synthesis. nih.gov

Stereoselective Aspects of Biocatalytic Peptide Formation Involving this compound Precursors

A significant advantage of enzymatic peptide synthesis is the high degree of stereoselectivity exhibited by the biocatalysts. Proteases are chiral molecules and their active sites are structured to preferentially bind and react with substrates of a specific stereochemistry, typically the L-isomers of amino acids.

When Z-L-Phe-OBzl is used as a substrate, enzymes like chymotrypsin and papain ensure that the peptide bond is formed without racemization at the chiral center of the phenylalanine residue. nih.govnih.gov The stereospecificity of α-chymotrypsin is believed to be exercised during the catalytic steps rather than solely in the initial binding of the substrate. nih.gov The active site is thought to present three key interaction points: a catalytic site, a hydrophobic pocket for the amino acid side chain, and a hydrogen-bond acceptor site for the acylamino group, all of which contribute to the discrimination between L- and D-enantiomers. nih.gov

This inherent stereoselectivity is a major benefit over chemical peptide synthesis methods, which can sometimes lead to racemization, especially during the activation of the carboxyl group. The use of enzymes in peptide synthesis involving this compound precursors thus provides a reliable method for producing stereochemically pure peptides.

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
N-benzyloxycarbonyl-L-phenylalanine benzyl ester This compound
N-benzyloxycarbonyl-L-phenylalanine Z-Phe-OH
Benzyl alcohol
N-benzyloxycarbonyl-L-cysteine(benzyl)-L-tyrosine-L-isoleucine tert-butyl ester Z-Cys(Bzl)-Tyr-Ile-OtBu
N-benzyloxycarbonyl-L-tyrosine-L-isoleucine tert-butyl ester Z-Tyr-Ile-OtBu
N-benzyloxycarbonyl-L-cysteine(benzyl)-L-tyrosine tert-butyl ester Z-Cys(Bzl)-Tyr-OtBu
N-benzyloxycarbonyl-glycyl-L-tryptophan benzyl ester Z-Gly-Trp-OBzl

Mechanisms of Enzyme-Mediated Transformations Involving this compound

The primary enzyme-mediated transformation involving N-benzyloxycarbonyl-L-phenylalanine benzyl ester (this compound) is its hydrolysis, catalyzed predominantly by proteases, with α-chymotrypsin being the most extensively studied enzyme for this class of substrates. The mechanism of this biocatalytic process is a well-established example of covalent catalysis, often referred to as a "Ping-Pong" mechanism. This process is characterized by a two-step sequence involving the formation and subsequent breakdown of a covalent acyl-enzyme intermediate.

The catalytic activity of chymotrypsin relies on a specific spatial arrangement of three amino acid residues in its active site, known as the catalytic triad (B1167595): Serine-195 (Ser-195), Histidine-57 (His-57), and Aspartate-102 (Asp-102). This compound, with its aromatic phenylalanine residue, is an ideal substrate, fitting into the hydrophobic specificity pocket of chymotrypsin, which correctly positions the scissile ester bond for catalysis.

The enzymatic hydrolysis of this compound proceeds through two main stages: acylation and deacylation.

Acylation Phase:

Substrate Binding: this compound binds to the active site of chymotrypsin. The phenyl group of the phenylalanine residue is accommodated in the hydrophobic pocket, orienting the ester carbonyl group towards the catalytic triad.

Nucleophilic Attack: The catalytic triad facilitates the activation of the Ser-195 hydroxyl group. The imidazole (B134444) side chain of His-57, acting as a general base, abstracts a proton from the hydroxyl group of Ser-195. This enhances the nucleophilicity of the serine oxygen.

Formation of the Tetrahedral Intermediate: The activated Ser-195 oxygen atom performs a nucleophilic attack on the carbonyl carbon of the ester group of this compound. This results in the formation of a short-lived, high-energy tetrahedral intermediate. This intermediate is stabilized by a network of hydrogen bonds within the "oxyanion hole" of the enzyme.

Collapse of the Intermediate and Formation of the Acyl-Enzyme: The tetrahedral intermediate collapses. The His-57, now acting as a general acid, donates a proton to the oxygen of the leaving benzyl alcohol group. This facilitates the cleavage of the C-O bond, releasing benzyl alcohol. The result is a covalent acyl-enzyme intermediate, where the N-benzyloxycarbonyl-L-phenylalanine moiety is ester-linked to Ser-195. For ester substrates like this compound, this acylation step is generally rapid.

Deacylation Phase:

Water Binding: A water molecule enters the active site.

Activation of Water: His-57, now acting as a general base again, abstracts a proton from the water molecule, thereby activating it as a nucleophile (a hydroxide (B78521) ion).

Second Nucleophilic Attack: The activated water molecule attacks the carbonyl carbon of the acyl-enzyme intermediate.

Formation of a Second Tetrahedral Intermediate: This attack forms another tetrahedral intermediate, which is again stabilized by the oxyanion hole.

Collapse of the Intermediate and Product Release: The second tetrahedral intermediate collapses, leading to the cleavage of the ester bond between the acyl group and Ser-195. The Ser-195 hydroxyl group is regenerated by accepting a proton from His-57. This releases the final product, N-benzyloxycarbonyl-L-phenylalanine, and restores the enzyme to its native state, ready for another catalytic cycle. The deacylation step is typically the slower, rate-limiting step in the hydrolysis of ester substrates by chymotrypsin.

Substratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Reference Conditions
N-acetyl-L-phenylalanine ethyl ester1720.24717,000pH 7.8, 25°C
N-acetyl-L-phenylalanine methyl ester470.767,000pH 7.9, 25°C
N-acetyl-L-phenylalanylglycine amide0.0334.18pH 7.9, 25°C
N-acetyl-L-phenylalanine amide0.041321.3pH 7.9, 25°C

Table 1: Kinetic Parameters for the α-Chymotrypsin-Catalyzed Hydrolysis of N-Acyl-L-Phenylalanine Derivatives. The data for these analogous substrates highlight the enzyme's preference for ester substrates over amide substrates, as indicated by the significantly higher kcat and kcat/Km values for the ethyl and methyl esters. It is anticipated that this compound would exhibit kinetic behavior similar to that of other N-acyl-L-phenylalanine esters.

Applications in Peptide Chemistry and Drug Discovery Research

Design and Synthesis of Peptide Libraries and Analogues

The design and synthesis of peptide libraries and analogues are fundamental to the discovery of new biologically active molecules. Z-Phe-OBzl and its derivatives are instrumental in these processes, providing a versatile scaffold for creating diverse peptide structures.

Incorporation of this compound in the Construction of Oligopeptides

This compound is a widely utilized building block in the solution-phase and solid-phase synthesis of oligopeptides. The protecting groups on the N-terminus (Z group) and C-terminus (benzyl ester) are stable under various coupling conditions but can be selectively removed to allow for chain elongation. This controlled reactivity is essential for the stepwise construction of well-defined peptide sequences.

The general strategy for incorporating this compound into an oligopeptide involves the coupling of its free carboxyl group (after selective deprotection of the benzyl (B1604629) ester) with the free amino group of another amino acid or peptide fragment. Conversely, the Z group can be removed to expose the amino group for coupling with an incoming activated amino acid. This versatility makes this compound a valuable component in the synthesis of a wide array of peptide-based molecules, from simple dipeptides to more complex structures. For instance, the synthesis of peptidomimetics, such as a Leu-enkephalin analogue, has been achieved through the incorporation of a dipeptide surrogate containing a modified phenylalanine, highlighting the utility of such building blocks in peptide synthesis. researchgate.net

Synthesis of Conformationally Constrained Peptides Utilizing Z-Phe Derivatives

Conformationally constrained peptides are designed to have reduced flexibility, which can lead to increased receptor binding affinity, enhanced biological activity, and improved metabolic stability. Derivatives of Z-Phe are frequently employed to introduce conformational rigidity into peptide backbones.

One common approach is the introduction of unsaturation, as seen in Z-dehydrophenylalanine (ΔZPhe). The double bond in ΔZPhe restricts the rotation around the Cα-Cβ bond, influencing the local peptide conformation. Studies on oligopeptides containing ΔZPhe have shown that these residues can induce helical structures, such as the 3(10)-helix, with a regular arrangement of the phenyl side chains along the helical axis. nih.gov This conformational ordering is a direct result of the steric and electronic properties of the dehydroamino acid. The synthesis of such conformationally constrained peptides is crucial for exploring structure-activity relationships and for the development of peptide-based therapeutics with improved pharmacological properties. nih.govnih.gov

This compound and its Derivatives as Enzyme Modulators

Peptides and peptidomimetics derived from this compound have been extensively investigated as modulators of various enzymes, playing significant roles in numerous physiological and pathological processes. These compounds have shown promise as enzyme inhibitors, tools for studying enzyme mechanisms, and starting points for the development of new drugs.

Development of Z-Phe-Containing Peptides as Enzyme Inhibitors (e.g., Cathepsins, Prolyl 4-Hydroxylase)

Peptides containing the Z-Phe moiety have emerged as potent inhibitors of several classes of enzymes, including cysteine cathepsins and prolyl 4-hydroxylase.

Cathepsins: Cysteine cathepsins are a family of proteases involved in various pathological conditions, including cancer progression and autoimmune diseases. nih.govmdpi.com Consequently, they are attractive targets for therapeutic intervention. A number of potent cathepsin inhibitors are based on Z-Phe-containing peptide scaffolds. For example, Z-Phe-Gly-NHO-Bz has been identified as an inhibitor of cysteine cathepsins that can induce apoptosis in human cancer cells. nih.gov Furthermore, dipeptidyl and tripeptidyl derivatives of Z-Phe have been developed as highly potent and selective inhibitors of cathepsin L, a key enzyme in this family. mdpi.com The inhibitory activity of these compounds is often enhanced by the presence of aromatic amino acids like phenylalanine at specific positions within the peptide sequence. mdpi.com

Below is a table summarizing some Z-Phe-containing cathepsin L inhibitors:

Compound Target Enzyme IC50/Ki Selectivity
Z-Phe-Phe-H Cathepsin L 0.74 nM (IC50) >90-fold over Cathepsin B
Z-Phe-Tyr(Bu)-H Cathepsin L 6.96 nM (IC50) -
Z-Phe-Tyr(OBut)-COCHO Cathepsin L 0.6 nM (Ki) Highly selective
Z-Phe-Cys(SBn)-CH2OCO-2,6-(CF3)2-Ph Cathepsin L Diffusion-controlled inactivation Marginal over Cathepsin B and S

Prolyl 4-Hydroxylase: Prolyl 4-hydroxylase (P4H) is a crucial enzyme in collagen biosynthesis, and its inhibition has therapeutic potential in fibrotic diseases. Peptide analogues containing Z-Phe have been designed as P4H inhibitors. A notable example is benzyloxycarbonyl-Phe-oxaproline-Gly-benzylester, which acts as a suicide inactivator of type I prolyl 4-hydroxylase. nih.gov This demonstrates the utility of incorporating Z-Phe derivatives into substrate analogues to achieve potent and specific enzyme inhibition.

Studies of Structure-Activity Relationships for Enzyme Inhibition

The systematic modification of Z-Phe-containing peptides has been instrumental in elucidating structure-activity relationships (SAR) for enzyme inhibition. By altering the amino acid sequence, modifying the side chains, or introducing conformational constraints, researchers can probe the specific interactions between the inhibitor and the enzyme's active site.

For cathepsin L inhibitors, SAR studies have revealed the importance of the P1 and P2 positions in determining potency and selectivity. mdpi.com The presence of a phenylalanine residue at the P2 position, often introduced using a Z-Phe building block, is a common feature of potent cathepsin L inhibitors. Further modifications, such as the O-alkylation of a tyrosine residue at the P1 position, have been shown to influence inhibitory efficiency. mdpi.com These studies provide a rational basis for the design of more effective and selective enzyme inhibitors.

Use in Enzyme Activity Assays and Mechanistic Elucidation

This compound and its derivatives are valuable tools in the development of enzyme activity assays and for the elucidation of enzyme mechanisms. Synthetic peptides containing Z-Phe can serve as substrates for proteases, allowing for the characterization of enzyme kinetics and the screening of potential inhibitors.

Furthermore, Z-Phe-containing inhibitors can be used to probe the physiological roles of specific enzymes. For example, the use of the cathepsin inhibitor Z-Phe-Gly-NHO-Bz has provided evidence for the role of cysteine cathepsins as survival factors for cancer cells. nih.gov By observing the cellular effects of inhibiting a specific enzyme with a well-characterized inhibitor, researchers can gain insights into the enzyme's function in biological pathways. This approach is fundamental to understanding disease mechanisms and identifying new therapeutic targets.

Pharmacological Research Applications

Investigation of Opioid Receptor Interactions and Ligand Binding Using this compound

There are no available studies that have utilized this compound as a principal compound for investigating interactions with opioid receptors or in ligand binding assays for these receptors. Research in this area typically employs known opioid agonists, antagonists, or novel synthetic ligands designed to have specific affinities for mu, delta, or kappa opioid receptors.

Analytical Methodologies for Z Phe Obzl and Its Derivatives in Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools in the synthesis and application of Z-Phe-OBzl, providing rapid and reliable methods for assessing the purity of starting materials, monitoring the progress of reactions, and analyzing the final products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for both qualitative and quantitative assessments. In the context of peptide synthesis, where this compound is a common building block, HPLC is crucial for monitoring the progress of coupling reactions. By taking aliquots of the reaction mixture at various time points, researchers can track the consumption of this compound and the formation of the desired peptide product. This allows for the optimization of reaction conditions such as coupling time to ensure complete conversion while minimizing side reactions. nih.govchemrxiv.org

For purity analysis, reversed-phase HPLC is frequently employed. A typical method would utilize a C18 column with a gradient elution system, often involving a mixture of water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA) to improve peak shape. The high purity of commercially available this compound and related derivatives, often stated as ≥98.0%, is typically confirmed by HPLC. ruifuchemical.com The retention time of this compound under specific HPLC conditions serves as a key identifier, while the peak area provides a quantitative measure of its concentration and purity.

Below is an example of a hypothetical HPLC method for the analysis of a reaction mixture involving this compound.

ParameterCondition
ColumnReversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of reactions involving this compound and for preliminary purity assessment. umich.edu By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of the reactants and the appearance of the product spot can be visually tracked. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system and helps in its identification.

A variety of solvent systems can be employed for the TLC analysis of this compound, with the choice depending on the polarity of the reactants and products. Visualization of the spots on the TLC plate is typically achieved using non-destructive methods like UV light, as the aromatic rings in this compound absorb UV radiation and appear as dark spots on a fluorescent background. libretexts.orgyoutube.com Destructive methods, such as staining with potassium permanganate (B83412) or iodine vapors, can also be used for visualization. libretexts.orgsilicycle.com

Here are some representative TLC solvent systems that could be used for the analysis of reactions involving this compound.

Solvent System (v/v)Typical ApplicationVisualization Method
Ethyl acetate (B1210297) / Hexane (e.g., 1:4 to 1:1)General purpose for compounds of moderate polarity.UV (254 nm), Potassium Permanganate stain
Dichloromethane (B109758) / Methanol (e.g., 95:5 to 9:1)For more polar compounds.UV (254 nm), Iodine vapor
n-Butanol / Acetic Acid / Water (e.g., 4:1:1)For highly polar compounds, such as deprotected amino acids.Ninhydrin stain (for free amines)

Spectroscopic Characterization in Academic Research

Spectroscopic techniques are fundamental for the structural elucidation of this compound, providing detailed information about its molecular framework and confirming its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR spectra provide a wealth of information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the benzyl (B1604629) protecting groups, the phenylalanine side chain, and the amino acid backbone can be observed. The chemical shifts, integration, and coupling patterns of these signals are used to confirm the structure of the molecule. For instance, the aromatic protons of the two benzyl groups typically appear in the region of 7.2-7.4 ppm.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbons of the carbamate (B1207046) and the ester groups, for example, will have characteristic chemical shifts in the downfield region of the spectrum.

NMR spectroscopy is also a valuable tool for studying racemization, a critical concern in peptide synthesis. Racemization at the α-carbon of the amino acid can be detected by NMR, often through the use of chiral solvating agents or by converting the amino acid into diastereomers with a chiral auxiliary. In the case of peptide coupling reactions, the formation of diastereomeric products due to racemization can be identified by the appearance of a new set of peaks in the NMR spectrum. researchgate.netnih.gov

The following table summarizes the expected ¹H NMR chemical shifts for this compound based on data from similar compounds. chemicalbook.comrsc.org

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (Z and OBzl groups)~7.20 - 7.40Multiplet
CH₂ (Z group)~5.10Singlet
CH₂ (OBzl group)~5.15Singlet
α-CH (Phe)~4.70Multiplet
β-CH₂ (Phe)~3.10Multiplet
NH (Amide)~5.30Doublet

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, mass spectrometry provides unequivocal confirmation of its molecular weight, which is 389.45 g/mol for the molecular formula C₂₄H₂₃NO₄. nih.gov

Various ionization techniques can be used, with Electrospray Ionization (ESI) being common for amino acid and peptide derivatives. In a typical ESI mass spectrum of this compound, one would expect to observe the protonated molecule [M+H]⁺ at an m/z of 390.45, as well as adducts with other cations present in the sample, such as sodium [M+Na]⁺ at m/z 412.43. The high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high accuracy, further confirming its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also provide structural information. researchgate.netresearchgate.net

Advanced Techniques for Stereochemical Analysis in this compound Synthesis

Maintaining the stereochemical integrity of amino acids during synthesis is paramount. For this compound, which is derived from the chiral amino acid L-phenylalanine, it is crucial to ensure that no racemization occurs during its synthesis or subsequent reactions.

Chiral HPLC is a primary technique for assessing the enantiomeric purity of this compound and its derivatives. This method utilizes a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of the compound. phenomenex.com The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of amino acid derivatives. orgsyn.org By analyzing a sample of this compound on a chiral HPLC column, the presence of even small amounts of the undesired D-enantiomer can be detected and quantified. This is particularly important in pharmaceutical applications where the biological activity of a drug can be highly dependent on its stereochemistry.

Quantification Methods in Enzymatic Assays Involving this compound Derivatives

The quantification of enzymatic activity involving this compound (N-benzyloxycarbonyl-L-phenylalanine benzyl ester) and its derivatives is crucial for understanding enzyme kinetics, substrate specificity, and inhibitor efficacy. Various analytical methodologies are employed to monitor the progress of these enzymatic reactions, primarily focusing on the measurement of either the disappearance of the substrate or the appearance of a product over time. The choice of method often depends on the specific substrate derivative, the enzyme being studied, and the required sensitivity and throughput of the assay.

The most common enzymatic reaction studied with this compound and its analogs is hydrolysis, often catalyzed by proteases such as chymotrypsin (B1334515) and trypsin. In this reaction, the ester or amide bond is cleaved, yielding N-benzyloxycarbonyl-L-phenylalanine (Z-Phe) and the corresponding alcohol or amine. Quantification methods are designed to measure the concentration of one of these components.

Spectrophotometric Assays

Spectrophotometry is a widely used technique for monitoring the enzymatic hydrolysis of this compound derivatives, particularly when the leaving group is a chromophore. A common strategy involves the use of derivatives where the benzyl ester is replaced with a group that absorbs light upon its release.

A prime example is the use of p-nitrophenyl esters (e.g., N-benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester, Z-Phe-pNP). The hydrolysis of this substrate by an enzyme like chymotrypsin releases p-nitrophenol, which, in its phenolate (B1203915) form at alkaline pH, has a strong absorbance at approximately 400-410 nm. libretexts.orgresearchgate.net The rate of the reaction can be continuously monitored by measuring the increase in absorbance at this wavelength. This method is highly sensitive and allows for real-time kinetic analysis. libretexts.org

The kinetic parameters, Michaelis constant (K_m) and catalytic rate constant (k_cat), can be determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Table 1: Representative Kinetic Parameters for Chymotrypsin-Catalyzed Hydrolysis of a Z-Phe Derivative

SubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)EnzymeReference
Z-Phe-pNP0.081501.88 x 10⁶α-Chymotrypsin rsc.org

This table presents example data for a derivative similar to this compound to illustrate the type of quantitative findings obtained from such assays.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for quantifying the components of enzymatic reactions involving this compound and its derivatives. researchgate.net Unlike spectrophotometric methods that rely on a chromogenic leaving group, HPLC can be used to directly measure the concentration of the substrate (this compound), the product (Z-Phe), or the released benzyl alcohol.

In a typical HPLC assay, the enzymatic reaction is stopped at specific time points, and the sample is injected into the HPLC system. The components are separated on a column (commonly a reversed-phase C18 column) and detected by a UV detector. This compound and Z-Phe both contain aromatic rings and can be readily detected by UV absorbance, typically around 254 nm.

This method is highly specific and can resolve multiple components in a complex reaction mixture. It is particularly useful for reactions where neither the substrate nor the product has a distinct chromogenic property or when studying the hydrolysis of the unmodified this compound. By measuring the peak areas of the substrate and product at different time points, the reaction progress can be accurately quantified.

Table 2: Example of HPLC Quantification of an Enzymatic Hydrolysis Reaction

Time (min)Substrate Concentration (mM)Product Concentration (mM)
01.000.00
50.750.25
100.500.50
200.250.75
300.100.90

This table provides a hypothetical data set to demonstrate the type of quantitative results generated from an HPLC-based enzymatic assay.

Research Findings

Research utilizing these quantification methods has been instrumental in characterizing the activity of various proteases. For instance, studies on the chymotrypsin-catalyzed hydrolysis of N-acylated amino acid esters have elucidated the influence of the substrate's structure on the kinetic parameters. It has been shown that the nature of both the amino acid side chain and the leaving group significantly affects the rates of acylation and deacylation of the enzyme. rsc.org

Furthermore, competitive inhibition studies, where the effect of an inhibitor on the hydrolysis of a Z-Phe derivative is quantified, have been crucial in the development of new therapeutic agents. The quantification of the enzymatic reaction in the presence and absence of an inhibitor allows for the determination of the inhibitor constant (K_i), a key measure of the inhibitor's potency.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Z-Phe-OBzl, and how can purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves coupling benzyloxycarbonyl (Z)-protected phenylalanine (Phe) with benzyl alcohol (OBzl) under carbodiimide-mediated conditions. Key steps include:

  • Reagent Selection : Use anhydrous solvents (e.g., DMF or DCM) to minimize hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (characteristic peaks: Z-group at ~7.3 ppm, benzyl ester at ~5.1 ppm) .
  • Stability Monitoring : Conduct accelerated degradation studies under varying pH and temperature to identify optimal storage conditions (e.g., -20°C in inert atmosphere) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., Z-group aromatic protons, ester carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C₁₈H₁₉NO₄: theoretical 314.1387, observed 314.1385) .
  • HPLC-PDA : Monitor retention time consistency and UV absorbance (λ = 254 nm) for batch-to-batch reproducibility .

Q. How does this compound stability vary under different experimental conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • pH Studies : Incubate this compound in buffers (pH 2–9) at 25°C for 24 hours. Quantify degradation via HPLC; instability observed at pH <3 (Z-group hydrolysis) and pH >8 (ester cleavage) .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at ~150°C. Store at -20°C to prevent benzyl ester hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound in peptide coupling reactions?

  • Methodological Answer :

  • Design of Experiments (DOE) : Use response surface methodology (RSM) to optimize variables (e.g., coupling agent concentration, reaction time). For example, a central composite design identified 1.5 equiv of HOBt and 2-hour reaction time as optimal for >85% yield .
  • Troubleshooting Low Yields : Check for racemization via chiral HPLC; use additives like HOAt or OxymaPure to suppress side reactions .

Q. What analytical strategies resolve contradictions in this compound purity assessments between NMR and HPLC data?

  • Methodological Answer :

  • Orthogonal Validation : Combine LC-MS to detect low-abundance impurities (e.g., diastereomers or hydrolyzed byproducts) not resolved by NMR .
  • Error Source Analysis : Assess solvent purity (e.g., residual water in DMF) or column bleeding in HPLC. Quantify uncertainty using standard deviations across triplicate runs .

Q. How can this compound be integrated into solid-phase peptide synthesis (SPPS) while minimizing side reactions?

  • Methodological Answer :

  • Deprotection Optimization : Use TFA/DCM (95:5) for Z-group removal; monitor via Kaiser test for free amines .
  • Coupling Efficiency : Pre-activate this compound with DIC/HOAt in NMP for 5 minutes before adding to resin. Confirm coupling completion via ninhydrin test .

Q. What are the critical factors affecting this compound reproducibility in multi-step syntheses?

  • Methodological Answer :

  • Batch Record Documentation : Specify exact molar ratios, solvent lot numbers, and equipment calibration data .
  • Data Transparency : Publish full experimental details (e.g., stirring speed, cooling rates) in supplementary materials to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Phe-OBzl
Reactant of Route 2
Reactant of Route 2
Z-Phe-OBzl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.